molecular formula C20H26N2O2 B4392484 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone

1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone

Cat. No. B4392484
M. Wt: 326.4 g/mol
InChI Key: JPLJXIHKWODEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have potential in the treatment of cancer, particularly in hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma.

Mechanism of Action

1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting rRNA synthesis, 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone reduces the number of ribosomes in the cell, which in turn reduces protein synthesis and cell proliferation. This mechanism of action is thought to be particularly effective in cancer cells, which have a higher demand for ribosomes and protein synthesis.
Biochemical and Physiological Effects:
In preclinical studies, 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone has also been shown to inhibit tumor growth in mouse models of AML and multiple myeloma. In addition, 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cytarabine and bortezomib.

Advantages and Limitations for Lab Experiments

One advantage of 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone is its selectivity for cancer cells with high levels of rDNA transcription. This selectivity may reduce the risk of toxicity to normal cells and tissues. However, one limitation of 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone is its relatively short half-life, which may limit its effectiveness in vivo. In addition, 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone is currently only available in small quantities, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the identification of biomarkers that can predict response to 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone treatment. Finally, there is interest in exploring the potential of 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone in combination with other chemotherapeutic agents, such as DNA-damaging agents and immune checkpoint inhibitors.

Scientific Research Applications

1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone has been extensively studied in preclinical models of AML and multiple myeloma, with promising results. In particular, 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone has been shown to selectively target cancer cells with high levels of ribosomal DNA (rDNA) transcription, while sparing normal cells with lower levels of rDNA transcription. This selectivity is thought to be due to the fact that cancer cells have a higher demand for ribosomes, which are essential for cell growth and proliferation.

properties

IUPAC Name

1-cyclohexyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-19-13-16(14-22(19)17-9-2-1-3-10-17)20(24)21-12-6-8-15-7-4-5-11-18(15)21/h4-5,7,11,16-17H,1-3,6,8-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLJXIHKWODEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone
Reactant of Route 3
1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone
Reactant of Route 4
1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone
Reactant of Route 6
1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.